molecular formula C50H75N15O10 B039384 Bradykinin, phe(8)-psi-CH2NH-arg(9)- CAS No. 118122-39-7

Bradykinin, phe(8)-psi-CH2NH-arg(9)-

Cat. No. B039384
M. Wt: 1046.2 g/mol
InChI Key: XKJBISGEHGXKBF-TZPCGENMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin, phe(8)-psi-CH2NH-arg(9)-, is a selective bradykinin B2 receptor agonist that is resistant to carboxypeptidase cleavage . It is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in a number of signaling mechanisms .


Synthesis Analysis

Bradykinin is a member of the kallikrein–kinin system (KKS), associated with the inflammatory response pathway . It is released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .


Molecular Structure Analysis

The amino acid sequence of bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . The empirical formula of bradykinin is C50H73N15O11 .


Chemical Reactions Analysis

Bradykinin induced signaling is mediated through kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) . The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 .


Physical And Chemical Properties Analysis

Bradykinin is a potent, transient vasoactive peptide that acts as a vasodilator and an inflammatory mediator in various signaling cascades . It induces vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow .

Scientific Research Applications

Limited Enzymatic Digestion Method for Stereoisomeric Analysis

A study by J. A. Straub et al. (1994) developed an analytical method based on limited enzymatic digestion, followed by reversed-phase HPLC analysis. This method was used to analyze the stereoisomeric content of RMP-7, a bradykinin analogue with a reduced dipeptide bond, highlighting its application in ensuring the biological specificity of peptide preparations.

Resistance to Metabolic Degradation

[Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist, was created to resist metabolic degradation by kininase I and II, as reported by Guy Drapeau et al. (1988). This modification enhances its selectivity for B2 receptors, indicating its potential for studies focused on receptor-specific activities.

Metabolism Study of Bradykinin Analogs

A study by G. Drapeau et al. (1991) on the metabolism of bradykinin analogs by angiotensin I converting enzyme (ACE) and carboxypeptidase N (CPN) found that analogs with a pseudopeptide C-terminal bond, like [Phe8 psi(CH2NH)Arg9]BK, were completely resistant to both ACE and CPN. This highlights the role of such analogs in understanding enzyme resistance and the design of peptide-based therapeutic agents.

Structural Analysis and Aggregation Properties

The aggregation properties and solution conformations of bradykinin analogs were explored by X. Liu et al. (1993), providing insights into how modifications like [Phe8 psi(CH2NH)Arg9] influence peptide behavior and interactions. This research is crucial for designing peptides with desired biological activities and stability.

Bradykinin Receptor Pharmacology

Research into the biochemical and molecular pharmacology of kinin receptors by S. G. Farmer and R. Burch (1992) sheds light on the complex interactions between bradykinin and its receptors. Understanding these interactions is essential for therapeutic applications targeting inflammatory and cardiovascular diseases.

Safety And Hazards

Bradykinin is normally present in very low concentrations in the body fluids due to its rapid destruction either by removal of Arg via the action of kininase-I (carboxypeptidase N) or by removal of Phe-Arg through the action of kininase-II (angiotensin-converting enzyme) from its C-terminal . Abnormally raised bradykinin release in response to noxious agents, tissue injury and/or lack of circulating kininases can induce several pathological conditions .

Future Directions

Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of hereditary angioedema. These approaches are currently explored in a variety of other inflammatory and thrombotic disorders . Harnessing controlled kinin formation is also of potential therapeutic interest, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke and renal disease .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJBISGEHGXKBF-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152019
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1046.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin, phe(8)-psi-CH2NH-arg(9)-

CAS RN

118122-39-7
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.